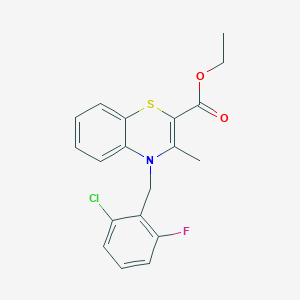

ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

CAS No.: 339098-17-8

Cat. No.: VC5567257

Molecular Formula: C19H17ClFNO2S

Molecular Weight: 377.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339098-17-8 |

|---|---|

| Molecular Formula | C19H17ClFNO2S |

| Molecular Weight | 377.86 |

| IUPAC Name | ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |

| Standard InChI | InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3 |

| Standard InChI Key | YDRPQGZDQYAQLU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a 1,4-benzothiazine heterocycle, a sulfur- and nitrogen-containing scaffold known for its diverse pharmacological activities . Key modifications include:

-

Ethyl carboxylate group: Positioned at the 2-carbon of the benzothiazine ring, this ester functional group enhances solubility in organic solvents and may serve as a prodrug moiety for carboxylic acid derivatives.

-

3-Methyl substituent: A methyl group at the 3-carbon introduces steric effects that could influence ring conformation and intermolecular interactions.

-

4-(2-Chloro-6-fluorobenzyl) side chain: This aromatic substituent features orthogonal halogen atoms (chlorine and fluorine) at the 2- and 6-positions, respectively, creating a distinct electronic profile that may enhance binding affinity in biological systems .

The compound’s IUPAC name, ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate, reflects these structural elements.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 377.86 g/mol | |

| CAS Number | 339098-17-8 | |

| SMILES Notation | CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C |

Physicochemical Properties

Table 2: Comparative Analysis with Analogues

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 377.86 | Chloro-fluoro benzyl substituent | |

| Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | 349.80 | Sulfone group, methyl ester, 4-chlorophenyl substituent |

Future Research Directions

-

Synthetic Optimization: Development of high-yield, scalable synthesis routes with green chemistry principles.

-

Biological Profiling: In vitro assays to evaluate ALR2 inhibition, cytotoxicity, and metabolic stability.

-

Prodrug Potential: Investigation of ester hydrolysis kinetics and bioavailability.

-

Material Science Applications: Exploration of optoelectronic properties due to the conjugated benzothiazine system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume